molecular formula C20H23NO5 B1339611 tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate CAS No. 871731-76-9

tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate

Cat. No.: B1339611
CAS No.: 871731-76-9
M. Wt: 357.4 g/mol
InChI Key: GTVALBVJKOAQEC-UHFFFAOYSA-N
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Description

tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate is a chemical compound with the molecular formula C20H23NO5 and a molecular weight of 357.41 g/mol . It is known for its applications in various fields of scientific research, including chemistry and biology.

Preparation Methods

The synthesis of tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate typically involves the protection of amino functions using tert-butyl groups. One common method is the reaction of tert-butyl dicarbonate (Boc2O) with the appropriate amine . The reaction conditions often include the use of a base such as diisopropylethylamine (DIPEA) and a solvent like dichloromethane (DCM). The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Chemical Reactions Analysis

tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate can undergo various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate include:

The uniqueness of this compound lies in its specific structure, which allows for selective protection and deprotection of amino groups, making it valuable in synthetic chemistry and drug development .

Biological Activity

tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

  • Molecular Formula : C20_{20}H23_{23}NO5_5
  • CAS Number : 871731-76-9

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, neuroprotective, and potential anticancer effects. Below are detailed findings from diverse studies:

Anti-inflammatory Activity

A study demonstrated that compounds structurally similar to this compound showed significant anti-inflammatory effects. For instance, compounds synthesized from similar frameworks exhibited up to 54.239% inhibition in carrageenan-induced rat paw edema models compared to standard anti-inflammatory drugs like indomethacin .

Neuroprotective Effects

Research has shown that the compound can inhibit β-secretase and acetylcholinesterase activities, which are critical in the context of Alzheimer's disease. In vitro studies indicated that the compound reduced amyloid beta (Aβ) aggregation by 85% at a concentration of 100 µM, suggesting its potential role in preventing neurodegenerative processes .

Detailed Research Findings

StudyBiological ActivityMethodologyKey Findings
Anti-inflammatoryIn vivo (carrageenan-induced edema)Inhibition rates up to 54.239% compared to indomethacin.
NeuroprotectionIn vitro (astrocyte cultures)85% inhibition of Aβ aggregation; moderate protective effects against Aβ-induced toxicity.
Drug discovery potentialStructure-activity relationship analysisIdentified as a lead compound for further pharmaceutical development.

Case Studies

  • Neuroprotective Study : In a study involving astrocytes treated with Aβ, the addition of this compound improved cell viability from 43.78% to 62.98%, indicating its protective effects against oxidative stress and inflammatory responses associated with neurodegeneration .
  • Anti-inflammatory Assessment : Compounds derived from similar structures were tested for their ability to inhibit pro-inflammatory cytokines in animal models, showing promising results that warrant further exploration into their mechanisms of action .

The biological activity of this compound can be attributed to:

  • Enzyme Inhibition : The compound acts as an inhibitor for β-secretase and acetylcholinesterase, key enzymes involved in the pathogenesis of Alzheimer's disease.
  • Reduction of Cytokine Production : It demonstrates the ability to lower levels of TNF-α and other pro-inflammatory cytokines, contributing to its anti-inflammatory properties .

Properties

IUPAC Name

tert-butyl N-acetyl-N-(3-acetyl-7-methoxynaphthalen-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-12(22)15-9-14-7-8-16(25-6)11-17(14)18(10-15)21(13(2)23)19(24)26-20(3,4)5/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVALBVJKOAQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C2C=C(C=CC2=C1)OC)N(C(=O)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469651
Record name tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871731-76-9
Record name tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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